

# What are the chemical properties of tert-butyl N-(2-cyanoethyl)carbamate?

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## Compound of Interest

Compound Name: *tert-butyl N-(2-cyanoethyl)carbamate*

Cat. No.: *B1333693*

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## An In-Depth Technical Guide to tert-Butyl N-(2-cyanoethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **tert-butyl N-(2-cyanoethyl)carbamate**, a versatile intermediate in organic and medicinal chemistry.

### Chemical Properties

**Tert-butyl N-(2-cyanoethyl)carbamate**, with the CAS number 53588-95-7, is a carbamate derivative that serves as a key building block in the synthesis of more complex molecules. Its structure features a tert-butoxycarbonyl (Boc) protecting group attached to a  $\beta$ -cyanoethylamine moiety.

### Physicochemical Properties

A summary of the known physicochemical properties of **tert-butyl N-(2-cyanoethyl)carbamate** is presented in Table 1. While some physical properties like melting point and specific solubility are not readily available in published literature, key identifiers and calculated values provide a foundational understanding of the compound.

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>14</sub> N <sub>2</sub> O <sub>2</sub>	[Internal Search]
Molecular Weight	170.21 g/mol	[Internal Search]
Boiling Point	302 °C at 760 mmHg	[Internal Search]
Flash Point	136.5 °C	[Internal Search]
Melting Point	No data available	[1]
Solubility	No specific data available. Expected to be soluble in a range of organic solvents such as dichloromethane, chloroform, and ethyl acetate based on the solubility of similar carbamates.	[2][3]
Appearance	Expected to be a solid or oil.	
CAS Number	53588-95-7	[Internal Search]

## Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **tert-butyl N-(2-cyanoethyl)carbamate**. While the spectra themselves are not reproduced here, the following provides an overview of expected spectral characteristics:

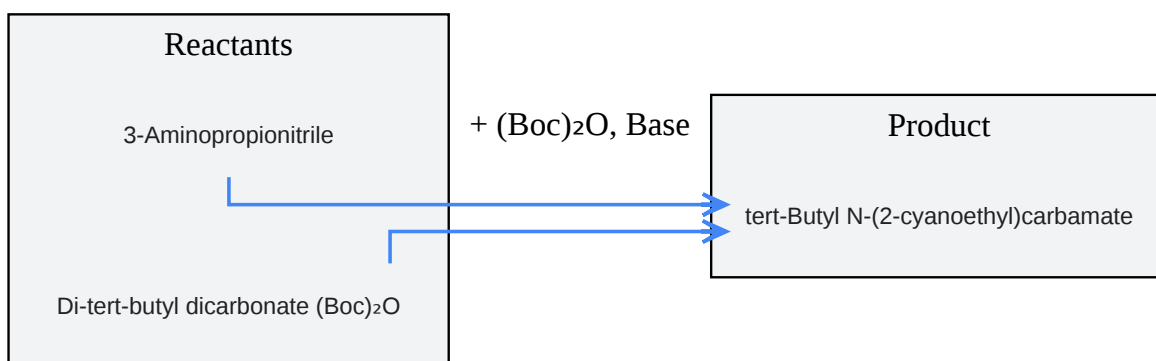
- <sup>1</sup>H NMR:** The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), and the two methylene groups of the cyanoethyl chain (triplets between 2.5 and 3.5 ppm), as well as a broad signal for the NH proton of the carbamate.
- <sup>13</sup>C NMR:** The carbon NMR spectrum will display distinct peaks for the quaternary carbon and the methyl carbons of the tert-butyl group, the carbonyl carbon of the carbamate, the two methylene carbons, and the nitrile carbon.

- IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the carbamate (around  $3300\text{ cm}^{-1}$ ), C=O stretching of the carbamate (around  $1700\text{ cm}^{-1}$ ), and the C≡N stretching of the nitrile group (around  $2250\text{ cm}^{-1}$ ).
- Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of the tert-butyl group or other fragments.

## Synthesis of tert-Butyl N-(2-cyanoethyl)carbamate

The synthesis of **tert-butyl N-(2-cyanoethyl)carbamate** is typically achieved through the reaction of 3-aminopropionitrile with di-tert-butyl dicarbonate (Boc<sub>2</sub>O). This reaction introduces the Boc protecting group onto the primary amine of 3-aminopropionitrile.

### General Reaction Scheme



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Caption: General reaction for the synthesis of **tert-butyl N-(2-cyanoethyl)carbamate**.

### Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the Boc-protection of primary amines.

Materials:

- 3-Aminopropionitrile

- Di-tert-butyl dicarbonate ( $\text{Boc}_2\text{O}$ )
- Triethylamine ( $\text{Et}_3\text{N}$ ) or another suitable base
- Dichloromethane (DCM) or other suitable aprotic solvent
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated aqueous  $\text{NaCl}$  solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve 3-aminopropionitrile (1.0 equivalent) in dichloromethane.
- **Addition of Base:** Add triethylamine (1.1 equivalents) to the solution and stir at room temperature.
- **Addition of  $\text{Boc}_2\text{O}$ :** Slowly add a solution of di-tert-butyl dicarbonate (1.05 equivalents) in dichloromethane to the reaction mixture.
- **Reaction Monitoring:** Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Work-up:** Once the reaction is complete, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

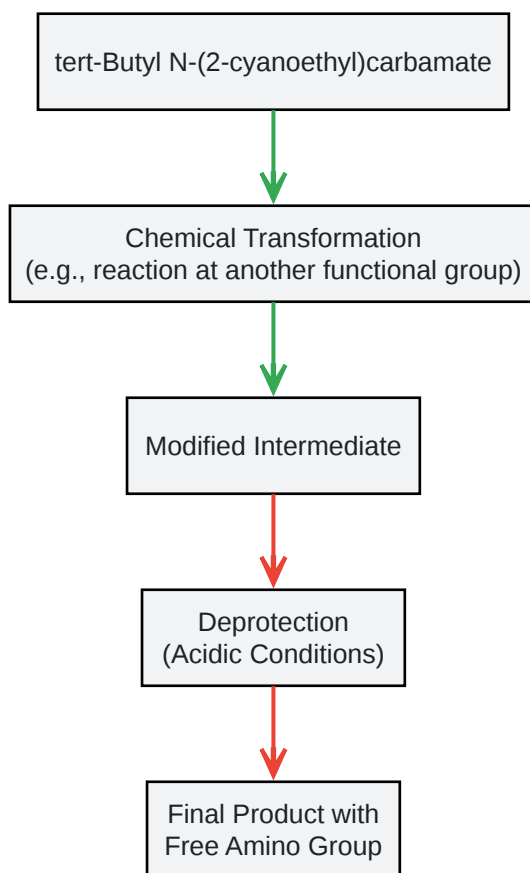
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by column chromatography on silica gel if necessary.

## Applications in Organic Synthesis and Drug Development

**Tert-butyl N-(2-cyanoethyl)carbamate** is a valuable intermediate due to its orthogonal protecting group strategy. The Boc group can be selectively removed under acidic conditions, while the nitrile group can be subjected to various chemical transformations.

### Role as a Protected Amine Synthon

The primary application of this compound is as a protected form of  $\beta$ -amino propionitrile. The Boc group allows for the modification of other parts of a molecule without affecting the primary amine. The amine can then be deprotected at a later stage of the synthesis.



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Caption: Logical workflow for the use of **tert-butyl N-(2-cyanoethyl)carbamate** as a protecting group.

## Intermediate in Pharmaceutical Synthesis

This compound serves as a precursor in the synthesis of various pharmaceutical agents. The cyanoethyl moiety can be a key pharmacophore or a handle for further functionalization in the development of new drug candidates. Its use allows for the controlled and sequential assembly of complex molecular architectures required for biological activity.[4]

## Safety and Handling

**Tert-butyl N-(2-cyanoethyl)carbamate** should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[1]

## Conclusion

**Tert-butyl N-(2-cyanoethyl)carbamate** is a versatile and valuable chemical intermediate with significant applications in organic synthesis and drug discovery. Its key feature is the Boc-protected amine, which allows for selective chemical manipulations. While some of its physical properties are not extensively documented, its synthesis and reactivity are well-understood, making it a reliable tool for researchers and scientists in the field.

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